REACTION_SMILES
|
[C:5]([CH3:6])([CH3:7])([CH3:8])[O:9][C:10](=[O:11])[NH:12][CH:13]1[CH2:14][CH2:15][CH:16]([C:19](=[O:20])[OH:21])[CH2:17][CH2:18]1.[CH3:1][CH:2]([CH3:3])[NH2:4].[CH:46]([N:47]([CH:48]([CH3:49])[CH3:50])[CH2:51][CH3:52])([CH3:53])[CH3:54].[O:55]=[CH:56][N:57]([CH3:58])[CH3:59].[P-:22]([F:23])([F:24])([F:25])([F:26])([F:27])[F:28].[n:29]1([O:30][C:31]([N:32]([CH3:33])[CH3:34])=[N+:35]([CH3:36])[CH3:37])[c:38]2[n:39][cH:40][cH:41][cH:42][c:43]2[n:44][n:45]1>>[CH3:1][CH:2]([CH3:3])[NH:4][C:19]([CH:16]1[CH2:15][CH2:14][CH:13]([NH:12][C:10]([O:9][C:5]([CH3:6])([CH3:7])[CH3:8])=[O:11])[CH2:18][CH2:17]1)=[O:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C(On1nnc2cccnc21)=[N+](C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NC(=O)C1CCC(NC(=O)OC(C)(C)C)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |